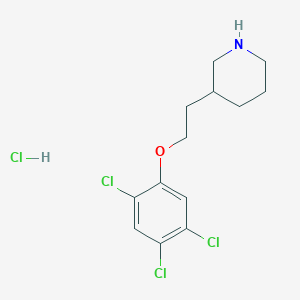

2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride

Description

Historical context and discovery

The development of 2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride emerges from the broader historical evolution of chlorinated phenoxy compounds and piperidine chemistry. The trichlorophenyl component of this molecule shares structural heritage with 2,4,5-trichlorophenoxyacetic acid, which was developed in the late 1940s through the synthesis reaction of 2,4,5-trichlorophenol and chloroacetic acid. This foundational work established the chemical framework for manipulating highly chlorinated phenolic systems, laying the groundwork for subsequent derivatization into ether linkages with nitrogen-containing heterocycles.

The piperidine moiety represents one of the earliest recognized nitrogen heterocycles in organic chemistry, with the first documented multicomponent synthesis of piperidine-containing compounds appearing in the scientific literature as early as 1897 through the pioneering work of Guareschi. The integration of these two structural elements—the trichlorophenyl system and the piperidine ring—reflects the modern synthetic chemistry approach of combining established pharmacophoric elements to create novel molecular architectures with potentially enhanced biological activity.

Industrial interest in trichlorophenol derivatives expanded significantly during the mid-20th century, with major chemical manufacturers including Hercules Incorporated developing specialized production facilities for these compounds by the 1960s. The manufacturing processes developed during this period established the foundational synthetic methodologies that would later enable the preparation of complex derivatives such as 2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride through nucleophilic substitution reactions between chlorinated phenolic substrates and appropriately functionalized piperidine derivatives.

Nomenclature and classification

The systematic nomenclature of 2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic ether compounds. The compound is officially designated as 3-[2-(2,4,5-trichlorophenoxy)ethyl]piperidine hydrochloride, reflecting the structural arrangement where the piperidine nitrogen heterocycle is substituted at the 3-position with an ethyl chain that terminates in an ether linkage to the 2,4,5-trichlorophenyl aromatic system. The hydrochloride designation indicates the presence of a protonated nitrogen center forming an ionic salt with chloride counterion, enhancing the compound's solubility characteristics in polar solvents.

Table 1: Chemical Classification and Identifiers

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1219949-22-0 |

| Molecular Formula | C₁₃H₁₇Cl₄NO |

| International Union of Pure and Applied Chemistry Name | 3-[2-(2,4,5-trichlorophenoxy)ethyl]piperidine hydrochloride |

| Molecular Weight | 345.1 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

The compound falls within the broader classification of halogenated organic compounds due to the presence of four chlorine substituents, and more specifically belongs to the phenoxy ether class of molecules. From a pharmacochemical perspective, it represents a member of the piperidine derivative family, which constitutes one of the most important classes of nitrogen heterocycles in medicinal chemistry due to their prevalence in bioactive molecules and drug compounds.

Alternative naming systems recognize this compound through various synonymous designations including 2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride and 2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenylether hydrochloride, reflecting minor variations in punctuation and spacing conventions used across different chemical databases and supplier catalogs.

Structural significance in organic chemistry

The molecular architecture of 2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride embodies several structurally significant features that position it as an important representative of contemporary heterocyclic chemistry. The piperidine ring system adopts a chair conformation typical of six-membered saturated heterocycles, with the nitrogen atom providing a basic center that can participate in hydrogen bonding interactions and coordinate with metal centers in synthetic transformations. The substitution pattern at the 3-position of the piperidine ring introduces an ethyl linker that provides conformational flexibility while maintaining sufficient rigidity to define spatial relationships between the nitrogen heterocycle and the aromatic phenyl system.

The 2,4,5-trichlorophenyl component represents a heavily halogenated aromatic system where the chlorine substituents occupy three of the six available positions on the benzene ring. This substitution pattern creates a highly electron-deficient aromatic system with significantly altered electronic properties compared to unsubstituted phenyl groups. The electron-withdrawing nature of the multiple chlorine substituents activates the aromatic ring toward nucleophilic aromatic substitution reactions while simultaneously increasing the acidity of any remaining hydrogen atoms on the ring system.

Table 2: Key Structural Parameters

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Piperidine Ring | Six-membered saturated heterocycle | Provides basic nitrogen center and conformational rigidity |

| Ethyl Linker | Two-carbon aliphatic chain | Offers conformational flexibility and appropriate spacing |

| Ether Linkage | Carbon-oxygen-carbon connection | Creates stable, hydrolytically resistant bond |

| Trichlorophenyl System | Heavily chlorinated aromatic ring | Generates electron-deficient aromatic system |

| Hydrochloride Salt | Protonated nitrogen with chloride counterion | Enhances water solubility and crystalline properties |

The ether linkage connecting the ethyl chain to the trichlorophenyl system represents a chemically stable connection that resists hydrolytic cleavage under physiological conditions, distinguishing it from more labile ester or amide linkages that might be employed in similar molecular architectures. This stability profile makes the compound particularly suitable for applications requiring prolonged chemical integrity in aqueous environments.

Recent advances in piperidine chemistry have demonstrated the versatility of these heterocyclic systems in multicomponent synthesis reactions, where the nitrogen center can participate in cascade transformations involving Michael addition, Mannich condensation, and cyclization processes. The specific substitution pattern present in 2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride positions the molecule as a potential building block for further synthetic elaboration through reactions at either the nitrogen center or the aromatic system.

Properties

IUPAC Name |

3-[2-(2,4,5-trichlorophenoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl3NO.ClH/c14-10-6-12(16)13(7-11(10)15)18-5-3-9-2-1-4-17-8-9;/h6-7,9,17H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYAEBHUSVWKHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCOC2=CC(=C(C=C2Cl)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride is a synthetic compound with the molecular formula and CAS number 1219949-22-0. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in antimicrobial applications.

- Molecular Weight : 339.15 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in organic solvents; specific solubility data may vary based on conditions.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown promising activity against various bacterial strains, including multidrug-resistant (MDR) strains. The following table summarizes its antimicrobial efficacy:

| Bacterial Strain | Minimal Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MDR) | <0.25 μg/mL |

| Enterococcus faecalis | <0.03125 μg/mL |

| Klebsiella pneumoniae | 1–4 μg/mL |

| Acinetobacter baumannii | 1–4 μg/mL |

These results indicate that the compound exhibits low MIC values, suggesting high potency against these pathogens .

The mechanism of action for 2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride appears to involve the inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription. By targeting these enzymes, the compound disrupts bacterial growth and proliferation .

Case Studies

- In Vivo Efficacy : A study demonstrated the in vivo efficacy of this compound in a mouse model infected with vancomycin-intermediate Staphylococcus aureus. The administration of the compound led to significant reductions in bacterial load compared to control groups .

- Safety Profile : Preliminary toxicological assessments have indicated a favorable safety profile with no significant adverse effects noted at therapeutic doses. Further studies are needed to fully elucidate the safety margins .

Pharmacokinetics

Research into the pharmacokinetics of 2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride suggests that it has favorable absorption characteristics and metabolic stability. These properties are crucial for its potential therapeutic applications.

Structural Insights

Studies involving crystallography have provided insights into the binding interactions of this compound with target proteins. Understanding these interactions can aid in optimizing the chemical structure for enhanced efficacy and reduced resistance development .

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its potential as a pharmacological agent. Its structure suggests possible interactions with neurotransmitter systems, particularly in the central nervous system (CNS). The piperidine moiety is known for its role in various drug designs targeting neurological disorders.

Neuropharmacology

Research indicates that compounds similar to 2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride may exhibit effects on neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions. Studies are ongoing to evaluate its efficacy in models of anxiety and depression.

Insecticide Development

Given the chlorinated phenyl ether structure, there is interest in evaluating this compound's potential as an insecticide. The trichlorophenyl group may enhance bioactivity against certain pests while minimizing toxicity to non-target species.

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of other biologically active molecules. Researchers utilize it to create derivatives that may possess enhanced pharmacological properties or reduced side effects.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Neurotransmitter Interaction Studies : Research has shown that derivatives of piperidine can modulate serotonin and dopamine pathways, suggesting potential applications in treating mood disorders. For example, a study published in the Journal of Medicinal Chemistry investigated piperidine derivatives' binding affinities to serotonin receptors, revealing promising results for further development ( ).

- Insecticidal Activity Assessment : A case study focusing on chlorinated phenyl ethers demonstrated significant insecticidal activity against common agricultural pests. This study highlighted the potential for developing environmentally friendly pest control agents ( ).

Comparison with Similar Compounds

Structural Analogues

2,4,5-Trichlorophenyl Propargyl Ether

- Structure : Lacks the piperidinyl-ethyl group; instead, a propargyl (alkyne) group is attached to the trichlorophenyl ether.

- Applications : Used in the synthesis of antifungal agents (e.g., Halotex®) via oxidative coupling reactions with cuprous chloride .

- Molecular weight: ~265.5 g/mol (propargyl ether) vs. ~380.3 g/mol (piperidinyl-ethyl hydrochloride).

2-(2,4,5-Trichlorophenoxy)propionic Acid (Silvex)

- Structure: Contains a phenoxypropionic acid group instead of an ether-linked piperidinyl-ethyl chain.

- Applications : Herbicide with auxin-like activity, phased out due to toxicity concerns .

- Key Differences :

- The carboxylic acid group increases water solubility, whereas the hydrochloride salt of the target compound balances solubility and lipid membrane permeability.

- Toxicity profile: Silvex is associated with dioxin contamination risks, while the target compound’s piperidine group may introduce neuropharmacological effects.

Functional Group Comparison

Lipophilicity (LogP) :

- The target compound’s logP is estimated to be higher than silvex (logP ~3.5) due to the piperidine and hydrochloride combination.

- Propargyl ether derivatives exhibit moderate logP (~2.8), favoring membrane penetration in antifungal applications .

Toxicity :

- Target compound: Limited data, but piperidine derivatives may interact with acetylcholine receptors, posing neurotoxic risks.

- Silvex/Erbon: Banned due to teratogenic and carcinogenic dioxin impurities (e.g., TCDD) .

Preparation Methods

Starting Materials and Reagents

| Compound/Material | Role | Notes |

|---|---|---|

| 2,4,5-Trichlorophenol | Phenyl ether precursor | Halogenated phenol |

| 2-(3-Piperidinyl)ethyl halide (e.g., bromide or chloride) | Alkylating agent for piperidine moiety | Provides piperidine ethyl group |

| Base (e.g., potassium carbonate, sodium hydride) | Deprotonates phenol to phenolate | Facilitates nucleophilic substitution |

| Solvent (e.g., dimethylformamide, acetonitrile) | Reaction medium | Polar aprotic solvents preferred |

| Hydrochloric acid | Salt formation | Converts free base to hydrochloride salt |

Synthetic Procedure

Formation of Phenolate Ion

2,4,5-Trichlorophenol is treated with a base such as potassium carbonate or sodium hydride in a polar aprotic solvent to generate the phenolate ion.Ether Formation via Nucleophilic Substitution

The phenolate ion reacts with 2-(3-piperidinyl)ethyl halide under reflux conditions, typically at temperatures between 60–100 °C, to form the ether linkage. The reaction proceeds via an SN2 mechanism, where the phenolate acts as a nucleophile attacking the alkyl halide.Isolation of the Free Base

After completion, the reaction mixture is cooled, and the product is extracted using organic solvents. Purification is achieved by recrystallization or chromatography.Conversion to Hydrochloride Salt

The purified free base is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate) and treated with hydrochloric acid gas or aqueous hydrochloric acid to precipitate the hydrochloride salt. This salt is filtered, washed, and dried under vacuum.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Effect on Yield and Purity |

|---|---|---|

| Base | K2CO3, NaH (1.1 equiv) | Ensures complete deprotonation of phenol |

| Solvent | DMF, acetonitrile | Polar aprotic solvents increase nucleophilicity |

| Temperature | 60–100 °C | Higher temps favor reaction rate but may cause side reactions |

| Reaction Time | 6–24 hours | Sufficient for complete conversion |

| Molar Ratio (Phenol:Alkyl Halide) | 1:1.1 to 1:1.5 | Slight excess of alkyl halide drives reaction forward |

| Acid for Salt Formation | HCl gas or aqueous HCl (1 equiv) | Converts free base to stable hydrochloride salt |

Analytical Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR and ^13C NMR confirm the presence of the piperidine ring, the ethyl linker, and the trichlorophenyl moiety. Characteristic chemical shifts correspond to aromatic protons, methylene groups adjacent to oxygen and nitrogen, and the piperidine ring protons.Infrared (IR) Spectroscopy

IR spectra show ether C–O stretching vibrations (~1100 cm^-1), aromatic C–Cl stretches, and N–H bending vibrations indicative of the piperidine hydrochloride salt.Mass Spectrometry (MS)

Confirms molecular weight consistent with the expected molecular formula.

Research Findings and Considerations

The choice of base and solvent critically affects the yield and purity. Strong bases like sodium hydride ensure complete phenol deprotonation but require careful handling.

Temperature control is essential to minimize side reactions such as elimination or hydrolysis.

The hydrochloride salt formation improves the compound’s stability and solubility, which is important for biological testing.

Variations in the alkylating agent (e.g., different halides) and reaction times have been explored to optimize yields.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Phenol deprotonation | 2,4,5-Trichlorophenol + K2CO3 or NaH in DMF | Phenolate ion formation | Ensures nucleophilic activity |

| Ether formation | Phenolate + 2-(3-piperidinyl)ethyl bromide, 60–100 °C, 6–24 h | 2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether (free base) | SN2 reaction mechanism |

| Purification | Extraction, recrystallization or chromatography | Pure free base | Removes unreacted materials |

| Salt formation | Treatment with HCl (gas or aqueous) | Hydrochloride salt formation | Enhances stability and solubility |

Q & A

Basic: What are the recommended methodologies for synthesizing 2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride, and how can reaction efficiency be optimized?

Answer:

- Step 1: Route Selection

Prioritize nucleophilic substitution between 2,4,5-trichlorophenol and a piperidinyl-ethyl bromide derivative. Use polar aprotic solvents (e.g., DMF) to stabilize intermediates . - Step 2: Optimization via DOE

Apply factorial design (e.g., 2^k-p fractional factorial) to test variables: temperature (60–120°C), solvent/base ratios, and reaction time. Use ANOVA to identify significant factors . - Step 3: Purification

Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/HCl for hydrochloride salt formation .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR):

Use - and -NMR to confirm substitution patterns (e.g., trichlorophenyl protons at δ 7.2–7.8 ppm, piperidinyl protons at δ 1.5–3.0 ppm) . - High-Performance Liquid Chromatography (HPLC):

Optimize a C18 column with acetonitrile/water (0.1% TFA) to assess purity (>98%) and detect byproducts . - Mass Spectrometry (HRMS):

Validate molecular weight (e.g., [M+H]+ ion) and isotopic patterns consistent with chlorine atoms .

Basic: How should researchers evaluate the compound’s stability under varying storage conditions?

Answer:

- Accelerated Stability Testing:

Store samples at 4°C, 25°C (60% RH), and 40°C (75% RH) for 1–3 months. Monitor degradation via HPLC and TGA/DSC to detect hygroscopicity or thermal decomposition . - Light Sensitivity:

Conduct photostability studies under ICH Q1B guidelines using UV-Vis spectroscopy to track absorbance changes .

Advanced: How can computational modeling resolve ambiguities in the proposed reaction mechanism?

Answer:

- Reaction Path Search:

Use density functional theory (DFT) to model transition states and intermediates. Compare activation energies for SN1 vs. SN2 pathways . - Solvent Effects:

Simulate solvent interactions (e.g., DMF’s dielectric constant) with COSMO-RS to predict solvation energy barriers . - Validation:

Cross-reference computed IR spectra with experimental data to confirm key intermediates .

Advanced: What strategies address contradictions in bioactivity data across in vitro assays?

Answer:

- Meta-Analysis Framework:

Aggregate data from multiple assays (e.g., enzyme inhibition, cytotoxicity) and apply multivariate regression to identify confounding variables (e.g., solvent residues, cell-line variability) . - Dose-Response Refinement:

Use Hill slope modeling to differentiate nonspecific binding (shallow slopes) from target-specific interactions .

Advanced: How can researchers design experiments to probe the compound’s selectivity for biological targets?

Answer:

- Kinetic vs. Thermodynamic Profiling:

Conduct time-resolved assays (e.g., SPR) to measure / rates and compare with equilibrium binding (ITC) . - Off-Target Screening:

Utilize chemoproteomics (e.g., affinity pulldown with SILAC labeling) to identify unintended protein interactions .

Advanced: What methodologies optimize solvent selection for large-scale crystallization?

Answer:

- Solvent Screening:

Apply Hansen solubility parameters to rank solvents (e.g., ethanol vs. acetone) based on hydrogen bonding and polarity . - Antisolvent Titration:

Use microfluidic platforms to test antisolvent addition rates (e.g., water in DMSO) and monitor nucleation via dynamic light scattering .

Advanced: How can isotopic labeling resolve metabolic pathways in pharmacokinetic studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.